

isoflavanone structure characterization techniques

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An In-depth Technical Guide to **Isoflavanone** Structure Characterization

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation of **isoflavanones**. It details the principles, data interpretation, and experimental considerations for mass spectrometry, nuclear magnetic resonance spectroscopy, UV-Vis spectroscopy, and X-ray crystallography, supplemented with detailed experimental protocols and data tables for practical application.

Introduction to Isoflavanone Characterization

Isoflavanones are a class of isoflavonoids characterized by a C6-C3-C6 skeleton. Their diverse biological activities, including phytoestrogenic and anti-cancer effects, make them significant targets in natural product chemistry and drug development.[1] Accurate structural characterization is paramount for understanding structure-activity relationships and ensuring the identity and purity of these compounds. The process typically involves a multi-technique approach, integrating data from various spectroscopic and crystallographic methods to unambiguously determine the molecular formula, connectivity, and stereochemistry.

Core Spectroscopic Techniques

Spectroscopic methods are fundamental to determining the two-dimensional structure of **isoflavanones**. They provide information about the molecular weight, elemental composition,



functional groups, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of **isoflavanone**s and for obtaining structural information through fragmentation analysis.[2][3] Electrospray ionization (ESI) is commonly used, often in tandem with liquid chromatography (LC-MS), and can be operated in both positive and negative ion modes.[1][4]

Key Fragmentation Pathways:

- Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of flavonoids, cleavage of the C-ring provides diagnostic ions that help identify the substitution patterns on the A and B rings.[1][5][6] The 1,3A+ ion is a typical fragment resulting from this cleavage.[5]
- Loss of Small Molecules: Neutral losses of carbon monoxide (CO) from the C-ring are very common.[5][7] Stepwise elimination of two CO molecules to yield [M+H-2CO]+ is often observed.[2][5] Water (H₂O) loss can also occur, particularly in hydroxylated derivatives.[7]
- Glycoside Fragmentation: For isoflavanone glycosides, the glycosidic bond is easily cleaved, resulting in an abundant ion corresponding to the aglycone (Yo+ or Yo-).[6][8][9]
 This allows for the identification of both the sugar moiety and the core isoflavanone structure.

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A simplified workflow for **isoflavanone** analysis using tandem mass spectrometry.

Table 1: Common Mass Spectrometry Fragmentation Patterns of **Isoflavanones**



Precursor Ion	Fragmentation Type	Common Neutral Loss / Fragment Ion	Structural Information Gained
[M+H] ⁺	RDA Cleavage	¹,³A+	Substitution pattern on the Arring.[5]
[M+H]+	CO Loss	[M+H-CO] ⁺ , [M+H- 2CO] ⁺	Presence of the characteristic C-ring carbonyls.[2][5]
[M+H]+	B-ring Loss	[M+H-B-ring-CO]+	Observed in 5- hydroxyisoflavones.[2]
[M-H] ⁻	Glycoside Cleavage	Y₀ [–] (Aglycone)	Identifies the mass of the core isoflavanone structure.[4][9]

| [M-H]⁻ | Glycoside Cleavage | [Y₀-H]⁻ | Differentiates glycosylation positions.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, including **isoflavanone**s.[10] It provides detailed information about the carbon-hydrogen framework. Both 1D (¹H, ¹³C) and 2D NMR experiments are essential.[11][12]

- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shift of the 5-hydroxyl proton can be a key indicator for the presence of a prenyl group at the C-6 or C-8 position.
- ¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment (e.g., C=O, aromatic C, aliphatic C).
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[10]



- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[10]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular skeleton.[10][13]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is useful for determining stereochemistry and conformation.[10]

// Nodes for basic spectra H1_NMR [label="1D ¹H NMR\n(Proton Signals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C13_NMR [label="1D ¹³C NMR\n(Carbon Signals)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for 2D experiments COSY [label="COSY", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="HSQC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="HMBC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for final structure Structure [label="Complete Molecular\nStructure & Connectivity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFF"];

// Edges showing relationships H1_NMR -> COSY; COSY -> H1_NMR; COSY -> Structure [label="Identifies\nH-H Spin Systems\n(e.g., A-ring, B-ring)", color="#5F6368"];

H1_NMR -> HSQC; C13_NMR -> HSQC; HSQC -> Structure [label="Connects Protons\nto Direct-Attached Carbons\n(C-H Bonds)", color="#5F6368"];

H1_NMR -> HMBC; C13_NMR -> HMBC; HMBC -> Structure [label="Assembles Fragments via\nLong-Range C-H Correlations\n(2-3 Bonds)", color="#5F6368", penwidth=2]; }

Relationship between 1D and 2D NMR experiments for structure elucidation.

Table 2: Characteristic ¹H NMR Chemical Shifts for **Isoflavanone** Protons (in DMSO-d₆)



Proton	Chemical Shift Range (ppm)	Multiplicity	Notes
H-2	~8.0 - 8.4	S	Diagnostic singlet for the isoflavone core.[14]
H-5	~6.8 - 7.9	d	Part of A-ring spectrum.
H-6	~6.2 - 6.5	d or dd	Part of A-ring spectrum.[14]
H-8	~6.2 - 6.5	d	Part of A-ring spectrum.[14]
H-2', H-6'	~7.3 - 7.5	m	B-ring protons.
H-3', H-5'	~6.8 - 7.0	m	B-ring protons.

 \mid 5-OH \mid ~12.0 - 13.0 \mid s \mid Strongly deshielded due to hydrogen bonding with C4-carbonyl.[10] \mid

Table 3: Characteristic ¹³C NMR Chemical Shifts for the **Isoflavanone** Skeleton (in DMSO-d₆)

Carbon	Chemical Shift Range (ppm)	Notes
C-2	~150 - 155	Olefinic carbon adjacent to the B-ring.[10]
C-3	~122 - 125	Olefinic carbon.
C-4	~174 - 178	Carbonyl carbon, significantly downfield.[12]
C-5	~157 - 163	Oxygenated aromatic carbon.
C-7	~157 - 165	Oxygenated aromatic carbon.
C-9	~154 - 158	Oxygenated aromatic carbon.



| C-1' | ~121 - 132 | B-ring quaternary carbon. |

Note: Chemical shifts are highly dependent on the solvent and substitution patterns. Data presented are approximate ranges.[15][16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the chromophore system of **isoflavanone**s. The spectra typically show two main absorption bands:[17]

- Band I (300-330 nm): Associated with the cinnamoyl system (B-ring and the heterocyclic C-ring).[17][18]
- Band II (245-295 nm): Associated with the benzoyl system (A-ring).[17][18]

The exact position and intensity of these bands can be influenced by the substitution pattern, particularly the presence and location of hydroxyl groups.[18] While not sufficient for full structure elucidation on its own, UV-Vis is an excellent technique for initial classification and is widely used as a detection method for HPLC.[19][20]

Table 4: UV-Vis Absorption Maxima (λmax) for **Isoflavanone**s

Flavonoid Type	Band I (nm)	Band II (nm)
Isoflavones	300 - 330	275 - 295

| Isoflavones (5-deoxy-6,7-dioxy) | 310 - 330 | 245 - 295 |

Data adapted from multiple sources.[18]

Definitive Structure and Stereochemistry

While spectroscopic methods define the connectivity, other techniques are required to determine the absolute three-dimensional structure and stereochemistry.

X-Ray Crystallography



Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry, provided a suitable crystal can be grown.[21][22][23] It is considered the "gold standard" for structure proof and is invaluable for confirming novel or complex structures.[13]

Chiroptical Techniques and Chiral Chromatography

Isoflavanones possess a chiral center at C-3, meaning they can exist as enantiomers.

- Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., polysaccharide-based columns) is used to separate enantiomers.[24]
 [25][26] This is crucial for determining the enantiomeric excess (%ee) in a sample.[27]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential
 absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive
 to the molecule's stereochemistry. Comparing experimental CD spectra with theoretical
 spectra calculated using quantum chemical methods can be used to assign the absolute
 configuration (R/S).[28][29][30]

Experimental Protocols Protocol 1: Isolation and Purification from Plant Material

This protocol describes a general procedure for the extraction and initial purification of **isoflavanones**.

- Extraction:
 - 1. Obtain dried and powdered plant material (e.g., soybean flour, kudzu root).[31][32]
 - Perform extraction using a suitable solvent, typically methanol or ethanol, which can be done via maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE).[31][33]
 For UAE, a solid-to-liquid ratio of 1:20 (g/mL) is common. Sonicate for 30-60 minutes.[34]
 - 3. Filter the extract to remove solid plant material.
 - 4. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[34]



• Purification:

- 1. The crude extract is often fractionated using liquid-liquid partitioning (e.g., with ethyl acetate and water) to separate compounds based on polarity.
- 2. Further purification is achieved using column chromatography. Macroporous resins are effective for enriching isoflavones from aqueous solutions.[31]
- For high-purity compounds, preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) is employed.[35] Fractions are collected and monitored by analytical HPLC-UV.

Protocol 2: LC-MS/MS Analysis

- Sample Preparation:
 - 1. Dissolve the purified **isoflavanone** sample or fraction in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 μg/mL.
 - 2. Filter the solution through a 0.22 µm syringe filter before injection.
- Chromatographic Separation (LC):
 - 1. Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - 2. Mobile Phase A: Water with 0.1% formic acid.
 - 3. Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
 - 4. Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
 - 5. Flow Rate: 0.2-0.4 mL/min.
 - 6. Detection: UV-Vis detector set at a characteristic wavelength (e.g., 254 nm).[19]
- Mass Spectrometry (MS):
 - 1. Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.



- 2. MS1 Scan: Perform a full scan over a relevant m/z range (e.g., 100-1000) to identify the molecular ions [M+H]⁺ or [M-H]⁻.
- 3. MS/MS Scan: Use a data-dependent acquisition mode. The most intense ions from the MS1 scan are automatically selected as precursor ions, isolated, and fragmented by collision-induced dissociation (CID). Record the resulting product ion spectra.[5]

Protocol 3: NMR Analysis

- Sample Preparation:
 - 1. Dissolve 1-5 mg of the highly purified **isoflavanone** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[15][16] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like hydroxyls.
 - 2. Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - 1. Acquire a standard 1D proton (1H) spectrum.
 - 2. Acquire a 1D carbon (¹³C) spectrum, often with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[10]
 - 3. Acquire a suite of 2D spectra:
 - gCOSY (gradient-selected COSY)
 - gHSQC (gradient-selected HSQC)
 - gHMBC (gradient-selected HMBC)
 - 4. If stereochemistry is of interest, a NOESY or ROESY experiment should be performed.
- Data Processing and Analysis:



- 1. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
- 2. Integrate the ¹H spectrum and pick peaks for all spectra.
- 3. Use the 2D spectra to systematically assign all ¹H and ¹³C chemical shifts and establish the final structure.[10]

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